1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol
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Overview
Description
1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol is a chemical compound known for its unique structure and properties. It belongs to the class of diaza-crown ethers, which are macrocyclic compounds containing nitrogen atoms within the ring structure. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it useful in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol typically involves the reaction of ethylene glycol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the macrocyclic structure. The reaction mixture is heated to a specific temperature, usually around 100-120°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of metal ion transport and binding in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with therapeutic metal ions.
Industry: Utilized in the development of sensors and catalysts due to its unique binding properties.
Mechanism of Action
The mechanism of action of 1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms within the macrocyclic ring structure act as coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence various molecular targets and pathways, depending on the specific metal ion involved.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with four nitrogen atoms in the ring.
1,4,7-Triazacyclononane: Contains three nitrogen atoms in the ring structure.
1,4,8,11-Tetraazacyclotetradecane: A larger macrocyclic compound with four nitrogen atoms.
Uniqueness
1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol is unique due to the presence of both nitrogen and oxygen atoms within its ring structure, providing a versatile coordination environment for metal ions. This dual functionality enhances its binding properties and makes it suitable for a wider range of applications compared to similar compounds.
Properties
CAS No. |
73402-20-7 |
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Molecular Formula |
C12H26N2O4 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-[10-(2-hydroxyethyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]ethanol |
InChI |
InChI=1S/C12H26N2O4/c15-7-1-13-3-9-17-11-5-14(2-8-16)6-12-18-10-4-13/h15-16H,1-12H2 |
InChI Key |
QWDHRJHPWFVIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCN1CCO)CCO |
Origin of Product |
United States |
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